molecular formula C10H12N2O2 B368347 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol CAS No. 68426-83-5

5-methoxy-1-methyl-1H-Benzimidazole-2-methanol

Cat. No. B368347
CAS RN: 68426-83-5
M. Wt: 192.21g/mol
InChI Key: KWQYYNACBOPARZ-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-1H-Benzimidazole-2-methanol is a compound with the molecular formula C10H12N2O2 . It is used in the preparation of various other compounds .


Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For example, 2-mercapto-5-methoxy-1H-benzimidazole was synthesized by the condensation reaction of 4-methoxy-o-phenylenediamine and carbon disulfide in ethanol under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C10H12N2O2/c1-12-9-4-3-7 (14-2)5-8 (9)11-10 (12)6-13/h3-5,13H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound’s topological polar surface area is 47.3 Ų .

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceuticals

Research on the novel synthesis of omeprazole, a proton pump inhibitor, highlights the importance of compounds related to 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol. The study focuses on the synthesis process and pharmaceutical impurities, providing insights into developing proton pump inhibitors and understanding their impurities. This research is crucial for the pharmaceutical industry, especially for the production and quality control of anti-ulcer drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

DNA Interaction Studies

The interaction with DNA, as illustrated by studies on Hoechst 33258 and its analogs, demonstrates the compound's significance in molecular biology. These studies reveal the compound's potential for chromosomal and nuclear staining, which is vital for genetic analysis and research. The ability of benzimidazole derivatives to bind to DNA's minor groove offers a pathway for drug design, especially in targeting genetic disorders (Issar & Kakkar, 2013).

Agricultural and Veterinary Applications

In agriculture and veterinary medicine, benzimidazoles, including compounds structurally related to this compound, serve as fungicides and anthelmintic drugs. Their action mechanism as specific inhibitors of microtubule assembly provides valuable insight into their biological impact and informs further research and development in these fields (Davidse, 1986).

Methanol Reforming and Energy Applications

Studies on methanol reforming discuss the compound's role in energy production, specifically in hydrogen production through methanol reforming processes. This research is significant for sustainable energy development, highlighting the compound's role in catalysis and its potential in renewable energy technologies (Yong, Ooi, Chai, & Wu, 2013).

Anticancer Research

The exploration of benzimidazole derivatives, including this compound, in anticancer research is noteworthy. These compounds exhibit a range of mechanisms in combating cancer, such as intercalation and inhibition of enzymes critical to cancer cell proliferation. This area of research is promising for the development of new anticancer agents (Akhtar et al., 2019).

properties

IUPAC Name

(5-methoxy-1-methylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQYYNACBOPARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68426-83-5
Record name (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol
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